Enhanced Lipophilicity (LogP) of 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride Versus Non-Fluorinated and Mono-Substituted Analogs
The presence of both the difluoromethyl and fluorine substituents on 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride significantly increases its lipophilicity compared to non-fluorinated or singly substituted pyridine amines. This is a critical factor influencing membrane permeability and bioavailability in drug discovery. The compound exhibits a calculated LogP value of 1.74 . In contrast, 3-fluoropyridin-4-amine (CAS 2247-88-3), which lacks the -CF2H group, has a lower LogP of 0.3 [1]. Similarly, 2-(difluoromethyl)pyridin-4-amine (CAS 1446509-58-5), which lacks the 3-fluoro substituent, has a significantly lower LogP of 0.47 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.74 |
| Comparator Or Baseline | 3-fluoropyridin-4-amine: 0.3; 2-(difluoromethyl)pyridin-4-amine: 0.47 |
| Quantified Difference | +1.44 vs. 3-fluoropyridin-4-amine; +1.27 vs. 2-(difluoromethyl)pyridin-4-amine |
| Conditions | Calculated LogP values from molecular structure; predicted using computational chemistry methods (XLOGP3 for target and comparator 2; basechem.org data for comparator 1). |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, a key consideration when selecting building blocks for central nervous system (CNS) or intracellular targets.
- [1] Basechem.org. 4-Amino-3-fluoropyridine, CAS 2247-88-3, XLogP data. View Source
